Perchloric acid--quinoline (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid–quinoline (1/2) is a compound formed by the combination of perchloric acid and quinoline in a 1:2 molar ratio. Perchloric acid is a strong mineral acid with the formula HClO₄, known for its powerful oxidizing properties. Quinoline, on the other hand, is a heterocyclic aromatic organic compound with the formula C₉H₇N, widely used in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–quinoline (1/2) involves the reaction of perchloric acid with quinoline. This reaction typically occurs in a non-aqueous medium to prevent the decomposition of perchloric acid. The reaction can be represented as: [ \text{HClO}_4 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{(C}_9\text{H}_7\text{N)}_2\text{HClO}_4 ]
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to obtain pure perchloric acid . Quinoline is typically produced through the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent .
Analyse Chemischer Reaktionen
Types of Reactions
Perchloric acid–quinoline (1/2) undergoes various chemical reactions, including:
Oxidation: Perchloric acid acts as a strong oxidizing agent.
Substitution: Quinoline can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Perchloric acid in glacial acetic acid is used as the oxidizing agent.
Substitution: Reactions involving quinoline often use reagents like sulfuric acid, acetic anhydride, and various catalysts.
Major Products
Oxidation: Oxidized quinoline derivatives.
Substitution: Substituted quinoline compounds, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Perchloric acid–quinoline (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Quinoline derivatives are studied for their antimicrobial and antimalarial properties.
Medicine: Quinoline-based drugs are used in the treatment of malaria and other diseases.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of perchloric acid–quinoline (1/2) involves the strong oxidizing properties of perchloric acid and the biological activity of quinoline. Quinoline derivatives can interact with various molecular targets, including enzymes and DNA, leading to their antimicrobial and antimalarial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: Similar structure but differs in the position of the nitrogen atom.
Hydrochloric acid–quinoline: Similar compound but with hydrochloric acid instead of perchloric acid.
Uniqueness
Perchloric acid–quinoline (1/2) is unique due to the combination of a strong oxidizing agent with a biologically active heterocyclic compound, making it useful in both chemical synthesis and biological applications .
Eigenschaften
CAS-Nummer |
41439-53-6 |
---|---|
Molekularformel |
C18H15ClN2O4 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
perchloric acid;quinoline |
InChI |
InChI=1S/2C9H7N.ClHO4/c2*1-2-6-9-8(4-1)5-3-7-10-9;2-1(3,4)5/h2*1-7H;(H,2,3,4,5) |
InChI-Schlüssel |
ZHIJRAJRTIZEFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.